![molecular formula C11H13NO3 B1519144 1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid CAS No. 88347-36-8](/img/structure/B1519144.png)
1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Overview
Description
“1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid” is a chemical compound with intriguing properties that make it suitable for various applications in scientific research. It is closely related to “Methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate”, which has a molecular formula of C11H13NO3 .
Synthesis Analysis
The synthesis of this compound and its derivatives has been the subject of various studies. For instance, a new class of hexahydroisoquinolin derivatives has been discovered as EZH2 inhibitors . A structure–activity relationship study showed that the steric hindrance was important to the activity for EZH2 .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 207.23 g/mol . The IUPAC name is “methyl 2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate” and the InChScientific Research Applications
Chemical Nomenclature
This compound belongs to the class of organic compounds known as cycloalkanes . Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . They only contain carbon-hydrogen bonds and carbon-carbon single bonds .
Biological Activities
Derivatives of similar structures have shown a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cancer Research
Hexahydroisoquinolin derivatives, which are structurally similar to the compound , have been discovered as inhibitors of the histone lysine methyltransferase EZH2 . EZH2 has been implicated as a key component in cancer aggressiveness, metastasis, and poor prognosis .
Antibacterial Properties
Quinoline compounds, which share a similar structure with the compound , have been found to have antibacterial properties . For example, oxolinic acid is a quinoline compound that has antibacterial properties similar to nalidixic acid, which is particularly active against Enterobacteriaceae .
DNA Research
Quinoline compounds like oxolinic acid have been found to inhibit DNA gyrases, including DNA topoisomerases . This makes them potentially useful in research involving DNA replication and transcription .
Binding Studies
Studies have been conducted on the binding of quinoline compounds like oxolinic acid to DNA polynucleotides . This research could provide valuable insights into how these compounds interact with DNA, which could have implications for their use in a variety of scientific applications .
Mechanism of Action
Target of Action
The primary target of 1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is the histone lysine methyltransferase EZH2 . EZH2 is a key component in cancer aggressiveness, metastasis, and poor prognosis .
Mode of Action
1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid interacts with EZH2, inhibiting its function . The compound’s structure–activity relationship study showed that the steric hindrance was important to the activity for EZH2 .
Biochemical Pathways
It is known that ezh2 plays a crucial role in various biological processes, including cell proliferation, differentiation, and survival . Therefore, the inhibition of EZH2 by this compound could potentially affect these processes.
Result of Action
The molecular and cellular effects of 1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid’s action are largely dependent on its interaction with EZH2. By inhibiting EZH2, the compound could potentially decrease global H3K27me3 in cells, leading to changes in gene expression .
properties
IUPAC Name |
1-methyl-2-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-12-9-5-3-2-4-7(9)6-8(10(12)13)11(14)15/h6H,2-5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPVZWSIJLPQGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C=C(C1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653241 | |
Record name | 1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88347-36-8 | |
Record name | 1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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